Cannabidiol dimethyl ether is primarily derived from cannabidiol through a chemical modification process known as methylation. Cannabidiol itself is extracted from the Cannabis sativa plant, which has been used for centuries for its medicinal properties. The classification of cannabidiol dimethyl ether falls under cannabinoids, specifically as a synthetic cannabinoid derivative. Its IUPAC name is 2′,6′-dimethyl-cannabidiol, with a molecular formula of and a molar mass of approximately 342.52 g/mol .
The synthesis of cannabidiol dimethyl ether involves the methylation of the hydroxyl groups on the resorcinolic structure of cannabidiol. This process typically utilizes reagents such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) to facilitate the substitution reaction. The reaction conditions generally require careful control of temperature and time to optimize yield and minimize by-products.
Cannabidiol dimethyl ether features a complex molecular structure characterized by a resorcinolic backbone with two methyl groups attached at the 2' and 6' positions. This structural modification enhances its biological activity compared to its parent compound, cannabidiol.
The three-dimensional conformation of cannabidiol dimethyl ether can be modeled using computational chemistry techniques to predict its interactions with biological receptors .
Cannabidiol dimethyl ether participates in various chemical reactions primarily due to its functional groups:
Additionally, studies indicate that cannabidiol dimethyl ether may interact with cytochrome P450 enzymes, affecting their catalytic activities .
The mechanism by which cannabidiol dimethyl ether exerts its biological effects involves competitive inhibition of the 15-lipoxygenase enzyme. This enzyme catalyzes the oxidation of linoleic acid to form pro-inflammatory mediators involved in atherosclerosis development.
Cannabidiol dimethyl ether exhibits several notable physical and chemical properties:
These properties influence its formulation in pharmaceutical applications and research settings .
The potential applications of cannabidiol dimethyl ether are diverse:
Cannabidiol dimethyl ether (CBDD), systematically named 1,3-dimethoxy-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene, is a synthetic derivative of cannabidiol with the molecular formula C₂₃H₃₄O₂ and a molar mass of 342.523 g·mol⁻¹ [5]. The core structure retains the monoterpenoid (dimethylcyclohexyl) and resorcinol moieties characteristic of cannabinoids, with methoxy groups replacing the phenolic hydroxyls at the C-1 and C-3 positions of the resorcinol ring [8]. This modification eliminates hydrogen-bonding capacity at these sites, fundamentally altering the compound's polarity and interaction potential.
CBDD exhibits chirality at C-1 and C-6 of the cyclohexyl ring, adopting a (1R,6R) configuration in its natural form. The pentyl chain at C-5 and the isopropenyl group at C-6' provide distinct steric environments that influence molecular packing and receptor binding. X-ray crystallography confirms that the dimethyl ether substitution forces a near-perpendicular orientation (85–90°) between the resorcinol and terpenoid rings, reducing conjugation compared to cannabidiol [5].
Table 1: Atomic Bonding Characteristics of CBDD
Bond Position | Bond Type | Stereochemical Feature |
---|---|---|
C1–O (resorcinol) | Methoxy ether | Planar with benzene ring |
C1–C1' (terpenoid) | Single σ-bond | Axial chirality at C-1' |
C6'–C7' (isopropenyl) | sp³–sp² hybrid | Free rotation limited by steric hindrance |
CBDD is synthesized primarily through O-alkylation of cannabidiol (CBD) using methyl iodide or dimethyl sulfate under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenolate anions of CBD (generated by potassium carbonate or sodium hydroxide) attack the electrophilic carbon of the alkylating agent [2] [9]. Critical parameters include:
The crude product is purified through silica gel chromatography (hexane:ethyl acetate, 9:1 v/v), yielding >95% chromatographic purity. Alternative routes include the Williamson ether synthesis using CBD and chloromethane in supercritical CO₂, which enhances regioselectivity but requires high-pressure equipment [9]. Mass spectrometry traces of synthetic CBDD show a characteristic [M+H]⁺ peak at m/z 343.3, with fragment ions at m/z 231.2 (loss of pentyl chain) and 161.1 (terpenoid moiety) confirming successful derivatization.
The dimethyl ether modification profoundly alters CBDD's physicochemical behavior relative to cannabidiol:
Table 2: Comparative Physicochemical Properties
Property | CBDD | Cannabidiol (CBD) |
---|---|---|
Water Solubility | <0.1 μg/mL | 1–10 μg/mL |
log P (octanol/water) | 7.5 ± 0.3 | 6.0 ± 0.2 |
Melting Point | 85–87°C | 66–67°C |
UV λₘₐ₅ (ethanol) | 220 nm, 278 nm | 210 nm, 230 nm |
GC-MS analysis of CBDD employs mid-polarity stationary phases (5% diphenyl/95% dimethyl polysiloxane) with oven programming from 100°C (1 min hold) to 280°C at 15°C/min [1] [4] [9]. Retention times range from 12.8–13.2 minutes under these conditions. Electron ionization (70 eV) generates diagnostic fragments:
Derivatization prior to GC-MS is unnecessary due to CBDD's thermal stability, unlike acidic cannabinoids that require silylation [4] [7]. The technique achieves a limit of detection (LOD) of 0.05 μg/mL in spiked plasma samples when coupled with solid-phase extraction [7].
Table 3: Characteristic GC-MS Fragmentation Pattern
m/z | Relative Abundance (%) | Fragment Assignment |
---|---|---|
342 | 8.2 | [M]⁺ |
327 | 100 | [M-CH₃]⁺ |
299 | 42 | [M-C₃H₇]⁺ |
231 | 78 | C₁₃H₁₉O₂⁺ |
161 | 65 | Terpenoid fragment |
¹H NMR (500 MHz, CDCl₃) confirms CBDD's structure through key resonances:
¹³C NMR (126 MHz, CDCl₃) resolves 23 distinct carbons, notably:
Heteronuclear Single Quantum Coherence (HSQC) verifies direct C-H couplings, while Rotating-frame Overhauser Effect Spectroscopy (ROESY) shows spatial proximity between H-1' and the pentyl chain, confirming the folded molecular conformation [5] [8].
Reversed-phase HPLC (C18 column, 250 × 4.6 mm, 5 μm) resolves CBDD at 9.8 ± 0.3 minutes using methanol:water (85:15 v/v) isocratic elution (1.0 mL/min) with UV detection at 220 nm [4] [10]. Method validation shows excellent linearity (R²=0.9992) from 5–100 μg/mL, with LOD and LOQ of 0.08 μg/mL and 0.25 μg/mL, respectively. Ultra-HPLC (UHPLC) with photodiode array detection reduces runtime to 4 minutes (C18 column, 100 × 2.1 mm, 1.7 μm; acetonitrile gradient) while maintaining resolution [10].
Table 4: Performance Metrics of Analytical Techniques
Method | Conditions | LOD | LOQ | Linearity |
---|---|---|---|---|
GC-MS | DB-5 column, 280°C injector | 0.05 μg/mL | 0.17 μg/mL | R²=0.998 |
HPLC-UV | C18, MeOH:H₂O (85:15) | 0.08 μg/mL | 0.25 μg/mL | R²=0.999 |
UHPLC-PDA | C18, ACN gradient | 0.02 μg/mL | 0.06 μg/mL | R²=0.998 |
HPLC-electrospray ionization-mass spectrometry (HPLC-ESI-MS) in positive ion mode yields [M+Na]⁺ adducts at m/z 365.2, providing complementary confirmation to GC-MS fragmentation patterns. This technique is particularly effective for detecting CBDD in complex matrices like botanical extracts, where co-elution issues arise with GC-based methods [9] [10].
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